

# physical properties of (5-Chloro-1-pentynyl)trimethylsilane

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## Compound of Interest

Compound Name:	(5-Chloro-1-pentynyl)trimethylsilane
Cat. No.:	B1585680

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An In-Depth Technical Guide to the Physical and Chemical Properties of **(5-Chloro-1-pentynyl)trimethylsilane**

## Introduction

**(5-Chloro-1-pentynyl)trimethylsilane** is a bifunctional organosilane compound of significant interest to researchers in organic synthesis, polymer chemistry, and materials science. Its structure, featuring a terminal alkyne protected by a bulky trimethylsilyl (TMS) group and a primary alkyl chloride, makes it a versatile building block. The TMS group serves as a protecting group for the terminal alkyne, preventing its deprotonation under moderately basic conditions while allowing for selective deprotection or participation in specific coupling reactions. The chloroalkyl chain provides a reactive site for nucleophilic substitution or conversion into organometallic reagents.

This unique combination of functionalities allows for orthogonal chemical transformations, making it a valuable precursor in the synthesis of complex molecules and functional polymers. Notably, it is a key starting material for creating specialized anionic polymerization initiators, which are instrumental in developing advanced materials with controlled architectures<sup>[1]</sup>. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, safe handling protocols, and a practical application in synthesis, tailored for professionals in research and drug development.

## Section 1: Core Physical and Chemical Properties

The utility of any chemical reagent in a laboratory setting begins with a thorough understanding of its physical properties. These parameters dictate storage conditions, purification methods, and appropriate handling procedures. **(5-Chloro-1-pentynyl)trimethylsilane** is a liquid at room temperature with a notable boiling point under reduced pressure, indicating its suitability for purification by vacuum distillation[2].

**Table 1: Key Physical and Chemical Data for (5-Chloro-1-pentynyl)trimethylsilane**

Property	Value	Source(s)
CAS Number	77113-48-5	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>15</sub> ClSi	[2][3]
Linear Formula	Cl(CH <sub>2</sub> ) <sub>3</sub> C≡CSi(CH <sub>3</sub> ) <sub>3</sub>	[1]
Molecular Weight	174.74 g/mol	[1][2][3]
Physical State	Liquid	[4]
Boiling Point	75-77 °C at 20.6 mmHg (27.5 hPa)	[2]
Density	0.977 g/mL at 25 °C	[1][2]
Refractive Index (n <sub>20/D</sub> )	1.4560	[1][2]
Flash Point	65 °C (149 °F) - closed cup	[1]
InChI Key	UPVHIBLXQNNITH-UHFFFAOYSA-N	[1][2]

## Section 2: Spectroscopic Characterization (Predictive Analysis)

While a publicly curated, fully assigned spectrum for this specific molecule is not readily available, its structure allows for a highly accurate prediction of its key spectroscopic features. This predictive analysis is fundamental for reaction monitoring and quality control.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments:

- $\delta \approx 0.15\text{-}0.25$  ppm (singlet, 9H): This strong singlet arises from the nine equivalent protons of the trimethylsilyl (TMS) group. Its upfield shift is characteristic of protons on silicon.
- $\delta \approx 3.55\text{-}3.65$  ppm (triplet, 2H): These protons are on the carbon adjacent to the chlorine atom (-CH<sub>2</sub>Cl). The electronegative chlorine atom deshields these protons, shifting them significantly downfield. The signal appears as a triplet due to coupling with the adjacent methylene group.
- $\delta \approx 2.35\text{-}2.45$  ppm (triplet, 2H): This signal corresponds to the methylene protons adjacent to the silyl-alkyne moiety (-C≡C-CH<sub>2</sub>-). The electron-withdrawing nature of the alkyne causes a moderate downfield shift. This signal is a triplet due to coupling with the central methylene group.
- $\delta \approx 1.90\text{-}2.05$  ppm (quintet, 2H): The central methylene group protons (-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-) are expected in this region. The signal will appear as a quintet (or multiplet) due to coupling with the two adjacent methylene groups.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information:

- $\delta \approx -0.5$  to 0.5 ppm: The three equivalent methyl carbons of the TMS group.
- $\delta \approx 20\text{-}35$  ppm: Three signals corresponding to the methylene carbons of the pentynyl chain. The carbon attached to chlorine will be the most downfield of the three ( $\approx 44$  ppm).
- $\delta \approx 85\text{-}110$  ppm: Two distinct signals for the sp-hybridized carbons of the alkyne. The carbon directly attached to the silicon atom will be further downfield than the internal alkyne carbon.

## FT-IR Spectroscopy

Infrared spectroscopy is useful for identifying key functional groups:

- 2170-2180  $\text{cm}^{-1}$  (sharp, medium): Characteristic C≡C (alkyne) stretching vibration. The silyl substitution slightly lowers the frequency compared to a terminal alkyne.
- 2850-2960  $\text{cm}^{-1}$  (strong): C-H stretching from the methylene and methyl groups.
- 1250  $\text{cm}^{-1}$  (strong): Symmetric deformation of the Si-(CH<sub>3</sub>)<sub>3</sub> group, a hallmark of TMS-containing compounds.
- 650-750  $\text{cm}^{-1}$  (strong): C-Cl stretching vibration.

## Section 3: Safe Handling, Storage, and Best Practices

**(5-Chloro-1-pentynyl)trimethylsilane** is classified as a combustible liquid and can cause serious eye irritation[4]. Adherence to rigorous safety protocols is mandatory.

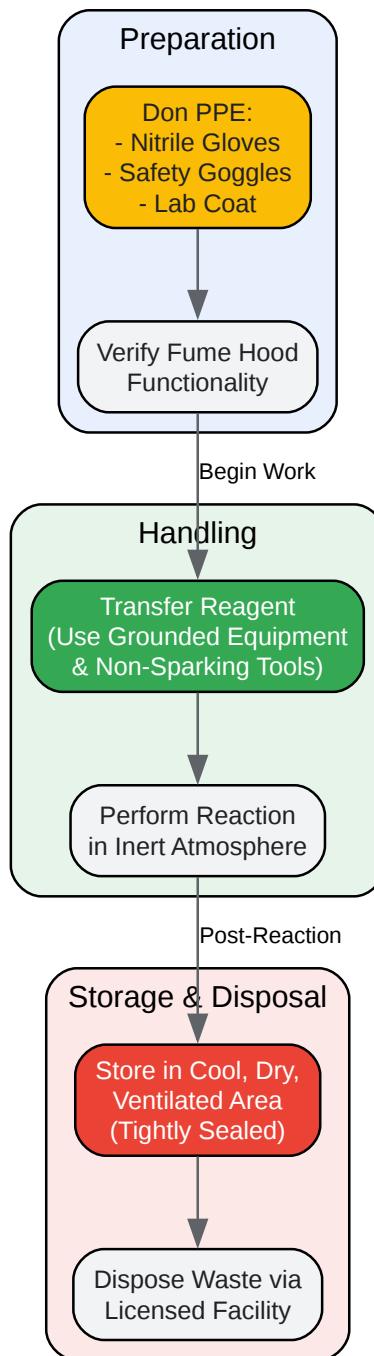
### Handling:

- Always handle in a well-ventilated chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat[4]. Contact lenses should not be worn[4].
- Ground and bond all containers and receiving equipment to prevent static electricity discharge, which could ignite vapors[4][5]. Use only non-sparking tools[4][5].
- Avoid contact with skin and eyes and inhalation of vapor[4].

### Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated area[2][4].
- Keep away from heat, sparks, open flames, and other ignition sources[4][5].
- Store separately from incompatible materials, particularly strong oxidizing agents[4].

## Workflow: Safe Handling and Storage

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Caption: General laboratory safety workflow.

## Section 4: Application in Synthesis: Preparation of an Anionic Polymerization Initiator

A primary application of **(5-chloro-1-pentynyl)trimethylsilane** is its conversion to an acetylene-functionalized lithium initiator, 5-trimethylsilyl-4-pentynyllithium (TMSPLi)[1][6]. This initiator is valuable because the alkyne functionality remains intact after polymerization, allowing for post-polymerization modification via "click" chemistry.

### Experimental Protocol: Synthesis of 5-trimethylsilyl-4-pentynyllithium (TMSPLi)

**Causality Statement:** This procedure transforms the electrophilic C-Cl bond into a highly nucleophilic C-Li bond. The reaction requires strictly anhydrous and anaerobic conditions because organolithium reagents are extremely reactive towards water, oxygen, and other protic sources. The use of an ether solvent like THF is crucial as it solvates the lithium cation, stabilizing the organolithium species.

#### Reagents & Equipment:

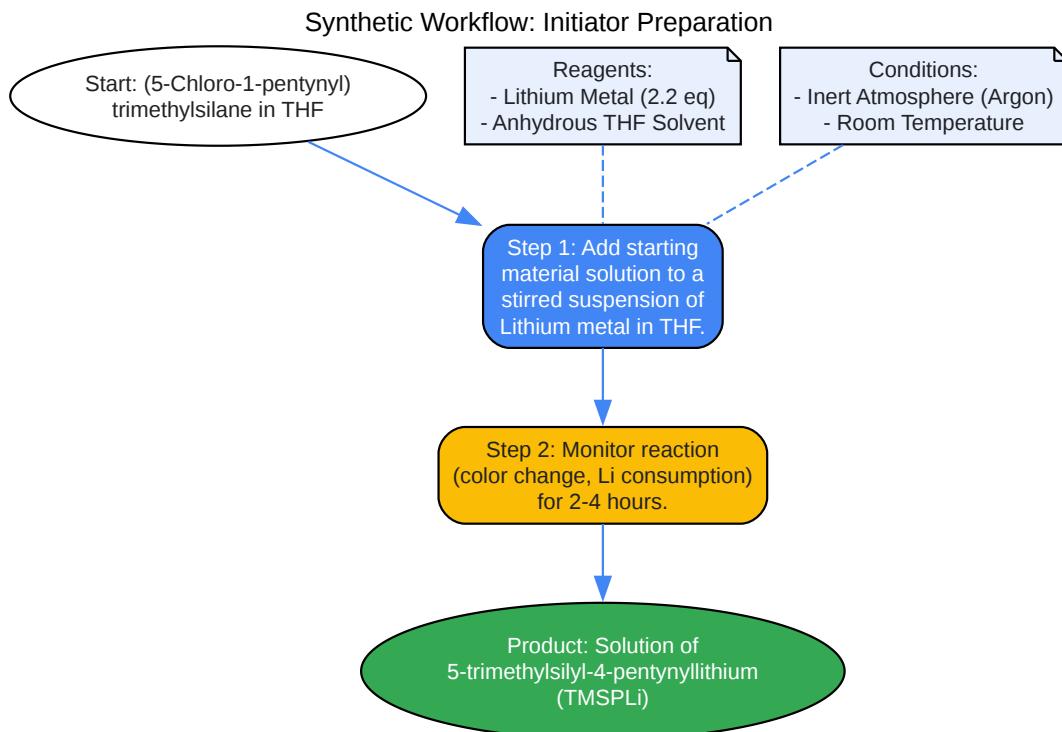
- **(5-Chloro-1-pentynyl)trimethylsilane**
- Lithium metal (dispersion or finely cut wire)
- Anhydrous tetrahydrofuran (THF)
- Schlenk line or glovebox for inert atmosphere (Argon)
- Dry glassware (oven-dried and cooled under vacuum)
- Magnetic stirrer and stir bar
- Cannula for liquid transfers

#### Step-by-Step Methodology:

- **System Preparation:** Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of argon. Flame-dry the

entire apparatus under vacuum and backfill with argon. Allow to cool to room temperature.

- Reagent Addition: To the flask, add lithium metal (2.2 equivalents). Add anhydrous THF via cannula to cover the lithium.
- Initiation: Add a solution of **(5-chloro-1-pentylynyl)trimethylsilane** (1.0 equivalent) dissolved in anhydrous THF dropwise to the stirred lithium suspension at room temperature.
- Reaction Monitoring: The reaction is exothermic. An immediate color change (often to a reddish-brown) indicates the formation of the organolithium species. The consumption of the shiny lithium metal is also a visual indicator of progress.
- Completion and Use: Stir the reaction mixture for 2-4 hours at room temperature to ensure complete conversion. The resulting solution of the TMSPLi initiator is typically not isolated and is used directly in subsequent polymerization steps by titrating or transferring it via cannula to a monomer solution.



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Caption: Synthesis of TMSPLi from its chloro-precursor.

## Conclusion

**(5-Chloro-1-pentyneyl)trimethylsilane** is more than a simple chemical; it is an enabling tool for advanced molecular design. Its well-defined physical properties allow for predictable and safe handling, while its dual functionality provides a gateway to complex synthetic targets. For researchers in drug development, its capacity to serve as a building block for creating novel scaffolds is significant. For polymer scientists, its role as a precursor to functional initiators is critical for engineering next-generation materials. A thorough understanding of the principles

outlined in this guide is the first step toward unlocking the full synthetic potential of this versatile reagent.

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